1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane
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Overview
Description
1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane typically involves the bromination of 3,3-difluoro-1-methylcyclobutane. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a radical initiator like azobisisobutyronitrile. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C to facilitate the formation of the bromomethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solution.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Elimination Reactions: Alkenes such as 3,3-difluoro-1-methylcyclobutene.
Oxidation: 3,3-difluoro-1-methylcyclobutanecarboxylic acid or 3,3-difluoro-1-methylcyclobutanecarbaldehyde.
Scientific Research Applications
1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making the compound a versatile intermediate in various chemical reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, influencing its interaction with molecular targets and pathways.
Comparison with Similar Compounds
- 1-(Chloromethyl)-3,3-difluoro-1-methylcyclobutane
- 1-(Iodomethyl)-3,3-difluoro-1-methylcyclobutane
- 1-(Bromomethyl)-3,3-difluorocyclobutane
Uniqueness: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane stands out due to the combination of bromine and fluorine substituents on the cyclobutane ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2/c1-5(4-7)2-6(8,9)3-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDBGFAOHXMLFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137688-19-6 |
Source
|
Record name | 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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